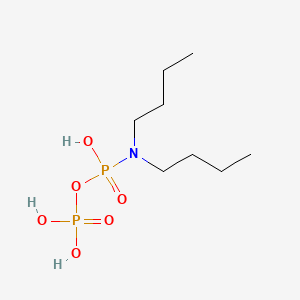
1-Phenylbutane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylbutane-2,3-diol is an organic compound with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.2170 g/mol It is characterized by the presence of a phenyl group attached to a butane backbone with two hydroxyl groups at the 2nd and 3rd positions
Vorbereitungsmethoden
1-Phenylbutane-2,3-diol can be synthesized through several methods. One common synthetic route involves the hydrolysis of epoxides. For instance, epoxides can be opened under neutral conditions with alcohols and thiols in the presence of a catalytic amount of erbium (III) triflate, affording the corresponding β-alkoxy alcohols and β-hydroxy sulfides in high yields . Another method involves the regio- and stereoselective cleavage of epoxides with water, alcohols, and acetic acid in the presence of catalytic amounts of decatungstocerate (IV) ion . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Phenylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alkanes or alcohols with different configurations.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenylbutane-2,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism by which 1-Phenylbutane-2,3-diol exerts its effects involves interactions with molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell lysis . The compound’s hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with target molecules and altering their function.
Vergleich Mit ähnlichen Verbindungen
1-Phenylbutane-2,3-diol can be compared with other similar compounds such as:
1-Phenylbutane-1,3-diol: This compound has hydroxyl groups at the 1st and 3rd positions, leading to different chemical properties and reactivity.
1-Phenylbutane-2,3-dione: With carbonyl groups instead of hydroxyl groups, this compound exhibits distinct chemical behavior and applications.
This compound (2R,3R): The stereochemistry of the hydroxyl groups can significantly impact the compound’s reactivity and biological activity. The uniqueness of this compound lies in its specific hydroxyl group positioning and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
5381-89-5 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-phenylbutane-2,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3 |
InChI-Schlüssel |
WHYBHJWYBIXOPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CC1=CC=CC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)
![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)


![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)



![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)


![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
